molecular formula C12H11N3S B2449182 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine CAS No. 430442-17-4

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine

Cat. No.: B2449182
CAS No.: 430442-17-4
M. Wt: 229.3
InChI Key: AKUYDFUNKPADCA-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that combines an indole moiety with a thiazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The thiazole ring, on the other hand, is a common structural motif in many bioactive molecules . The combination of these two moieties in a single compound makes this compound an interesting subject for scientific research.

Properties

IUPAC Name

4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYDFUNKPADCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

This compound is unique due to the combination of the indole and thiazole moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole ring, which is known for its significant biological activities. The presence of the methyl group at the 5-position of the indole ring enhances its interaction with biological targets, making it a subject of interest in drug design.

Biological Activities

  • Antimicrobial Properties :
    • This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) ranging from 0.06 to 1.88 mg/mL, with a minimum bactericidal concentration (MBC) between 0.12 and 3.75 mg/mL .
  • Anticancer Potential :
    • The compound has shown promising anticancer effects, particularly against human glioblastoma U251 cells and melanoma WM793 cells. Its cytotoxicity was attributed to the unique structural features that allow it to interact with cancer cell signaling pathways .
  • Mechanism of Action :
    • The mechanism involves binding interactions with various receptors and enzymes, leading to modulation of cellular signaling pathways. Specifically, the indole moiety can interact with nuclear receptors and kinases, influencing gene expression related to cell proliferation and apoptosis.

Data Table: Biological Activity Overview

Activity Type Observed Effects MIC (mg/mL) MBC (mg/mL) References
AntimicrobialInhibition of bacterial growth0.06 - 1.880.12 - 3.75
AnticancerCytotoxicity in cancer cell linesN/AN/A
Enzyme InteractionModulation of enzyme activityN/AN/A

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several indole-thiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin and streptomycin .

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell viability at concentrations as low as 10 µM, demonstrating selectivity towards cancerous cells over normal cells . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Q. What controls are critical for validating biological activity in cell-based assays?

  • Method : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO). Normalize data to untreated cells and use flow cytometry to rule out apoptosis/necrosis artifacts .

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